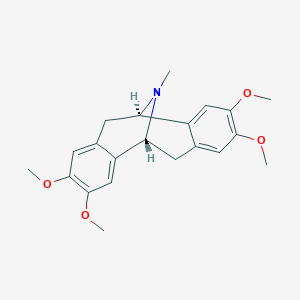

(+)-Argemonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(+)-argemonine is the (+)-(R,R)-enantiomer of argemonine. It is an enantiomer of a (-)-argemonine.

Applications De Recherche Scientifique

Pharmaceutical Applications

Chemotherapeutic Potential

Research indicates that (+)-Argemonine exhibits cytotoxic properties, making it a candidate for development as a chemotherapeutic agent. In vitro studies have demonstrated its anti-proliferative effects on several cancer cell lines, including HeLa and RAW 264.7. For instance, one study reported IC50 values of 2.8 µg/mL against M12.C3F6 and 2.5 µg/mL against RAW 264.7 cell lines, indicating significant potency compared to standard treatments .

Mechanisms of Action

The compound's mechanism involves interaction with cellular pathways that regulate proliferation and apoptosis in cancer cells. It has been shown to inhibit enzymes such as acetylcholinesterase and prolyl oligopeptidase, which are implicated in neurodegenerative diseases like Alzheimer's . This dual action highlights its potential as a multi-target therapeutic agent.

Traditional Medicine

Historical Use

In traditional medicine, extracts from Argemone species have been employed to treat various ailments, including skin infections, jaundice, and respiratory issues. The ethnopharmacological studies reveal that formulations containing Argemonine have been used effectively for conditions such as psoriasis, with clinical trials showing positive outcomes without significant side effects .

Preparation Methods

Traditional applications typically involve preparing herbal extracts through methods such as decoction or infusion of plant materials. These preparations are believed to harness the bioactive properties of Argemonine and other alkaloids present in the plant.

Cancer Research

In Vitro Studies

Extensive research has focused on the anti-cancer properties of Argemonine. A notable study evaluated the compound's effects on various cancer cell lines using the MTT assay to measure cell viability. The results indicated that Argemonine selectively inhibited cancer cells while showing minimal toxicity to normal cells (L-929) at comparable concentrations .

Potential for Drug Development

The promising anti-proliferative activity positions Argemonine as a candidate for further drug development aimed at treating specific types of cancer. The ability to isolate and purify this compound enhances its prospects for clinical application.

Agricultural Applications

Bioherbicidal Properties

Research has identified Argemonine's potential use in agriculture as a bioherbicide due to its phytotoxic effects on certain weed species . The selective toxicity can be harnessed to manage weed populations without harming crops.

Sustainable Practices

The cultivation of Argemone species requires minimal resources, thriving in poor soil conditions with low water needs. This characteristic makes it an attractive option for sustainable agricultural practices aimed at reducing chemical herbicide usage.

Biofuel Production

Renewable Energy Source

The Argemone genus has been explored as a source for biofuel production due to its high oil content and adaptability to arid environments. The seeds can be processed to extract oils suitable for biodiesel production, contributing to renewable energy initiatives.

Summary Table of Applications

| Application Field | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Chemotherapeutic agent with cytotoxic properties | IC50 values: 2.8 µg/mL (M12.C3F6), 2.5 µg/mL (RAW) |

| Traditional Medicine | Used in herbal remedies for skin infections and respiratory conditions | Effective in treating psoriasis with no side effects |

| Cancer Research | Anti-proliferative activity against cancer cell lines | Selective toxicity towards cancer cells |

| Agriculture | Potential bioherbicide with phytotoxic effects | Sustainable crop management |

| Biofuel Production | Source of oil for biodiesel production | High adaptability to poor soil conditions |

Propriétés

Numéro CAS |

16584-62-6 |

|---|---|

Formule moléculaire |

C21H25NO4 |

Poids moléculaire |

355.4 g/mol |

Nom IUPAC |

(1R,9R)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |

InChI |

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m1/s1 |

Clé InChI |

QEOWCPFWLCIQSL-IAGOWNOFSA-N |

SMILES |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |

SMILES isomérique |

CN1[C@@H]2CC3=CC(=C(C=C3[C@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |

SMILES canonique |

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.